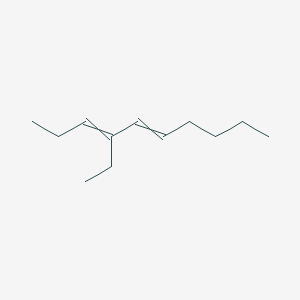
4-Ethyldeca-3,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyldeca-3,5-diene is an organic compound with the molecular formula C12H22. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for resonance stabilization. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyldeca-3,5-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, allyl halide, alkyl dihalide, or alcohol (diol), the compound can be prepared using reagents such as N-bromosuccinimide (NBS) for free radical halogenation .
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves catalytic processes. These methods may include the use of metal catalysts to facilitate the formation of the diene structure from simpler hydrocarbons. The specific conditions and catalysts used can vary depending on the desired yield and purity of the product.
化学反応の分析
Types of Reactions
4-Ethyldeca-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene. Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclohexene derivative.
Common Reagents and Conditions
Halogenation: Reagents such as Br2 or Cl2 in the presence of a solvent like CCl4.
Hydrogenation: Catalysts like Pd/C or PtO2 under hydrogen gas.
Diels-Alder Reaction: Dienophiles such as maleic anhydride or ethylene under thermal conditions.
Major Products Formed
Halogenation: 1,2-dihalides and 1,4-dihalides.
Hydrogenation: Saturated alkanes.
Diels-Alder Reaction: Cyclohexene derivatives with various substituents.
科学的研究の応用
4-Ethyldeca-3,5-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
作用機序
The mechanism of action of 4-Ethyldeca-3,5-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products . In Diels-Alder reactions, the diene adopts an s-cis conformation to react with the dienophile, forming a cyclic product through a concerted mechanism .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar conjugated structure.
2,4-Hexadiene: Another conjugated diene with a longer carbon chain.
Uniqueness
4-Ethyldeca-3,5-diene is unique due to its specific substitution pattern and longer carbon chain compared to simpler dienes like 1,3-butadiene and isoprene
特性
CAS番号 |
57404-71-4 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
4-ethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-4-7-8-9-11-12(6-3)10-5-2/h9-11H,4-8H2,1-3H3 |
InChIキー |
JVZZWOWIONFJGV-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CC(=CCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


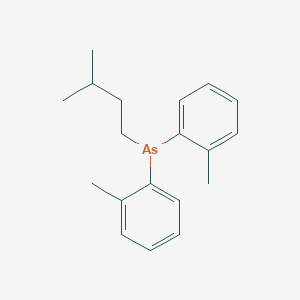

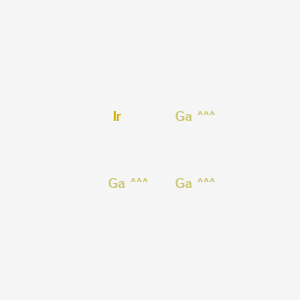
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
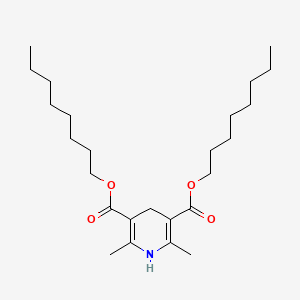
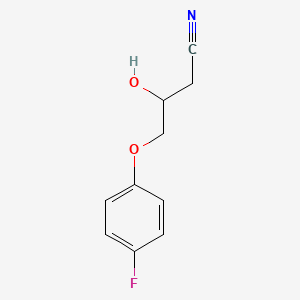
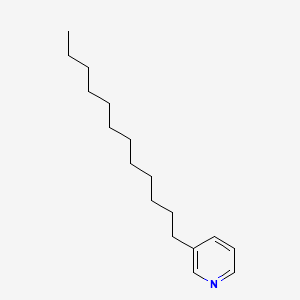
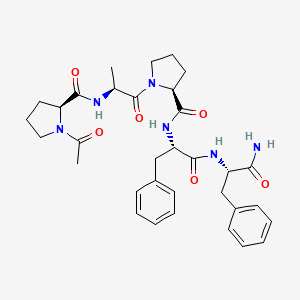
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
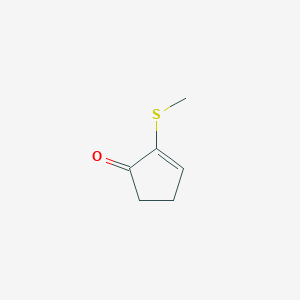
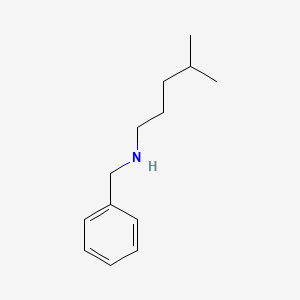
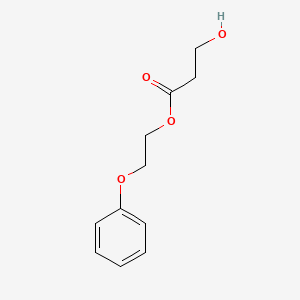
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
